Nomegestrol Acetate

Description

Historical Context and Development of Nomegestrol (B1679828) Acetate (B1210297)

The journey of nomegestrol acetate from its initial synthesis to its establishment as a clinically relevant progestogen reflects the broader evolution of steroid hormone research.

Early Synthesis and Initial Characterization

Initial characterization studies revealed that this compound is a potent progestogen. researchgate.net Preclinical studies, many of which are over two decades old, characterized it as a full agonist at the progesterone (B1679170) receptor. tga.gov.au It demonstrated nanomolar affinity for human, rat, and rabbit progesterone receptors in radioligand binding assays. tga.gov.au

Evolution within Progestogen Generations

Progestins, or synthetic progestogens, are often categorized into generations based on their chemical structure and pharmacological properties. First and second-generation progestins, such as norethynodrel, norethindrone, and levonorgestrel (B1675169), are derivatives of testosterone (B1683101) or 19-nortestosterone. dovepress.compauseandcohealthcare.com Third-generation progestins, including desogestrel (B1670305) and gestodene, were developed to have reduced androgenic activity. bioscientifica.com

This compound is classified as a fourth-generation progestin. researchgate.netbioscientifica.comtaylorandfrancis.com This newer class of progestins was designed to have high selectivity for the progesterone receptor with minimal or no affinity for other steroid receptors, thereby reducing the incidence of certain side effects. researchgate.netresearchgate.net

Classification and Structural Relationships within Steroid Hormones

The specific chemical structure of this compound defines its classification and distinguishes it from other classes of progestins.

19-Norprogesterone (B1209251) Derivative Classification

This compound is a derivative of 19-norprogesterone, meaning it is structurally related to progesterone but lacks the methyl group at the C19 position. researchgate.netncats.iowikipedia.orgobgynkey.com This modification enhances its progestogenic activity. obgynkey.com It is specifically a 19-norpregnane derivative. obgynkey.comd-nb.info Its chemical name is 17α-acetoxy-6-methyl-19-norpregna-4,6-diene-3,20-dione. wikipedia.org

The structural characteristics of 19-norprogesterone derivatives, like this compound, contribute to their high specificity for the progesterone receptor. bioscientifica.com This targeted activity is a key feature that distinguishes them from other progestin classes.

Distinctions from 19-Nortestosterone Derivatives

A primary distinction lies in the parent molecule. While this compound is derived from progesterone, other progestins, particularly those of the first and second generations, are derived from testosterone. figshare.comresearchgate.netdovepress.comd-nb.info These 19-nortestosterone derivatives, such as norethisterone and levonorgestrel, can exhibit residual androgenic effects due to their structural similarity to testosterone. taylorandfrancis.comd-nb.info

In contrast, this compound is designed to avoid androgenic effects. taylorandfrancis.com It possesses moderate anti-androgenic activity and is devoid of androgenic, estrogenic, glucocorticoid, or mineralocorticoid activity. researchgate.netnih.goveuropa.eunih.gov This specificity is attributed to its 19-norprogesterone backbone, which confers a high affinity for the progesterone receptor and low affinity for other steroid receptors. researchgate.netresearchgate.net

Research Findings on Receptor Binding and Activity

| Progestin Class | Example(s) | Parent Molecule | Key Structural Features | Receptor Activity Profile |

| 19-Norprogesterone Derivatives | This compound | Progesterone | Lacks C19 methyl group; 6-methyl group and C6-C7 double bond. wikipedia.orgwikipedia.org | High affinity and selectivity for the progesterone receptor; moderate anti-androgenic activity; no significant binding to androgen, estrogen, glucocorticoid, or mineralocorticoid receptors. researchgate.netresearchgate.netnih.goveuropa.eu |

| 19-Nortestosterone Derivatives | Norethisterone, Levonorgestrel | Testosterone | Lacks C19 methyl group; ethinyl group at C17α (for some). obgynkey.com | Potent progestogenic activity; may retain some androgenic activity due to structural similarity to testosterone. taylorandfrancis.comd-nb.info |

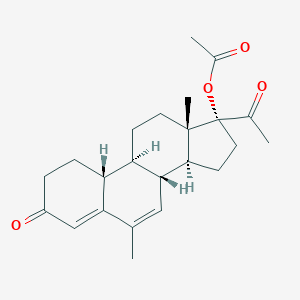

Structure

3D Structure

Properties

IUPAC Name |

[(8S,9S,10R,13S,14S,17R)-17-acetyl-6,13-dimethyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O4/c1-13-11-20-18(17-6-5-16(26)12-19(13)17)7-9-22(4)21(20)8-10-23(22,14(2)24)27-15(3)25/h11-12,17-18,20-21H,5-10H2,1-4H3/t17-,18-,20-,21+,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIVBFTNIGYRNQY-YQLZSBIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4C1=CC(=O)CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@H]4C1=CC(=O)CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90207349 | |

| Record name | Nomegestrol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58652-20-3 | |

| Record name | Nomegestrol acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58652-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nomegestrol acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058652203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nomegestrol acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13981 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nomegestrol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-hydroxy-6-methyl-19-norpregna-4,6-diene-3,20-dione 17-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NOMEGESTROL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83J78V5W05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action of Nomegestrol Acetate

Progesterone (B1679170) Receptor Agonism and Selectivity

NOMAC is distinguished by its potent and selective agonistic activity at the progesterone receptor (PR). medchemexpress.com This selectivity is a key feature, as it minimizes off-target effects that can be associated with other synthetic progestins. patsnap.com

High Affinity Binding to Progesterone Receptors

Nomegestrol (B1679828) acetate (B1210297) demonstrates a high binding affinity for the progesterone receptor. nih.govmedchemexpress.comcapes.gov.br Studies have shown its affinity for the PR to be potent, acting as a full agonist. nih.govmedchemexpress.com For instance, research on human breast cancer T47-D cells, which are rich in progesterone receptors, revealed a high affinity of nomegestrol acetate for these receptors, with a dissociation constant (Kd) of approximately 4 nM. capes.gov.br Another study reported a Kd of 5.44 nM for the rat uterine progesterone receptor. targetmol.commedchemexpress.com This strong binding affinity ensures that it can exert potent progestogenic effects. patsnap.com The structural characteristics of this compound, such as the double bond between C-6 and C-7 and the absence of a methyl radical at C-19, contribute to its high potency at the progesterone receptors.

Comparative Receptor Binding Profile (Androgen, Estrogen, Glucocorticoid, Mineralocorticoid Receptors)

A defining characteristic of this compound is its high selectivity for the progesterone receptor, with minimal or no significant binding to other steroid receptors, including androgen, estrogen, glucocorticoid, and mineralocorticoid receptors. nih.govresearchgate.net This specificity is attributed to its 19-norprogesterone (B1209251) derivation. researchgate.net

In vitro and preclinical studies have consistently demonstrated this selective binding profile. researchgate.net NOMAC exhibits no significant agonistic or antagonistic activity at estrogen receptors alpha or beta. researchgate.net It also lacks androgenic, mineralocorticoid, and glucocorticoid activity. nih.govresearchgate.net However, it does possess moderate anti-androgenic activity. nih.govwikipedia.org Estimates of its anti-androgenic potency vary, with some sources suggesting it is about 5 to 20%, 20 to 30%, or even 90% of that of cyproterone (B1669671) acetate. wikipedia.org This anti-androgenic effect is mediated through antagonism of the androgen receptor. wikipedia.org

Table 1: Comparative Receptor Binding and Activity of this compound

| Receptor | Binding Affinity/Activity | Reference |

|---|---|---|

| Progesterone Receptor (PR) | High affinity, full agonist | nih.govmedchemexpress.com |

| Androgen Receptor (AR) | Moderate antagonist activity | nih.govwikipedia.org |

| Estrogen Receptor (ER) | No significant activity | researchgate.net |

| Glucocorticoid Receptor (GR) | No or minimal binding | nih.gov |

| Mineralocorticoid Receptor (MR) | No significant activity |

Downstream Signaling Pathways and Genomic Effects

Upon binding to the progesterone receptor, this compound initiates a cascade of intracellular events that modulate gene expression and protein regulation, influencing various cellular processes.

Modulation of Gene Expression

The binding of this compound to the progesterone receptor leads to the modulation of gene expression in target tissues. drugbank.com In human endometrial cancer cells (RL95-2), whole-genome cDNA microarray analysis has been used to identify genes whose expression is altered by NOMAC. researchgate.net For example, studies have shown that both this compound and droloxifene (B22359) can significantly inhibit the expression of the mdr1 and GST pi genes while increasing the expression of the Topo II alpha gene at both the mRNA and protein levels in a time-dependent manner. nih.gov

Protein Regulation (e.g., SUFU, Wnt7a, mTOR, 4EBP1, eIF4G)

Research has indicated that this compound can influence the expression and activity of several key regulatory proteins.

In human endometrial cancer RL95-2 cells, this compound has been shown to upregulate the protein levels of Suppressor of Fused Homolog (SUFU) and Wnt Family Member 7A (Wnt7a) in a concentration-dependent manner. researchgate.netnih.gov SUFU is a key inhibitor of the Hedgehog (Hh) signaling pathway, and Wnt7a is a steroid-regulated gene that can be upregulated by progestogens. nih.gov The upregulation of these proteins is thought to be involved in the anti-proliferative effects of NOMAC on these cancer cells. nih.gov

Furthermore, the mTOR signaling pathway, which is crucial for cell growth and proliferation, is also affected by this compound. mdpi.com Studies have shown that NOMAC can suppress the activity of the mTOR-4EBP1/eIF4G pathway in RL95-2 and HEC-1A endometrial cancer cells. researchgate.netmdpi.com The mTORC1 complex, when active, phosphorylates proteins like 4E-binding protein 1 (4EBP1), which then releases the eukaryotic translation initiation factor 4E (eIF4E), allowing for cap-dependent translation of mRNAs involved in cell proliferation. nih.gov By inhibiting this pathway, this compound can exert its anti-proliferative effects. mdpi.com However, in thyroid hormone receptor beta (THRB)-silenced endometrial cancer cells, progestins like medroxyprogesterone (B1676146) acetate and this compound were found to increase the activity of mTOR or eIF4G, suggesting a complex and context-dependent regulation. mdpi.com

Anti-Estrogenic Mechanisms

This compound exerts strong anti-estrogenic effects, which are a crucial aspect of its mechanism of action. nih.govnih.govresearchgate.net These effects are primarily mediated through its potent progestogenic activity at the level of the endometrium. researchgate.netnih.gov By acting as a progesterone receptor agonist, it counteracts the proliferative effects of estrogen on the uterine lining. patsnap.com

In animal models, NOMAC has demonstrated potent anti-estrogenic activity. nih.gov In ovariectomized rats, it has been shown to inhibit the estrogen-stimulated increase in uterine estrogen receptor content. researchgate.net In human breast cancer cells, while estradiol (B170435) can promote proliferation, the addition of this compound has been found to have an anti-proliferative effect. nih.gov Specifically, a combination of this compound and 17-beta estradiol was found to cause less breast cell proliferation compared to estradiol alone. nih.govresearchgate.net This suggests that NOMAC can modulate the effects of estrogen in breast tissue, a mechanism that may involve its influence on estrogen metabolism. nih.govnih.gov

Endometrial Anti-Proliferative Effects

This compound demonstrates a strong anti-proliferative effect on the endometrium. ogmagazine.org.au By binding to progesterone receptors in the endometrial tissue, it counteracts the proliferative effects of estrogen, inducing a secretory state in the endometrium. patsnap.com This action is crucial for its use in hormone replacement therapy, as it helps to reduce the risk of endometrial hyperplasia and cancer that can be associated with unopposed estrogen. patsnap.com In the context of contraception, this anti-proliferative effect contributes to the thinning of the endometrium, making it unreceptive to implantation. nih.gov

Research has shown that this compound can effectively suppress the proliferation of human endometrial cancer cells. medchemexpress.comclinisciences.com Studies on the RL95-2 human endometrial cancer cell line have indicated that this compound inhibits cell growth in a dose-dependent manner. medchemexpress.comresearchgate.net This anti-proliferative activity may be linked to the upregulation of the expression of SUFU (Suppressor of fused homolog) and Wnt7a, proteins involved in cell growth and differentiation signaling pathways. researchgate.net

Table 1: Effect of this compound on Endometrial Cancer Cell Viability

| Cell Line | Concentration (µM) | Time (hours) | Inhibition of Viable Cells (%) |

|---|---|---|---|

| RL95-2 | 10 | 48 | ~40% |

| RL95-2 | 30 | 48 | ~60% |

| RL95-2 | 100 | 48 | ~75% |

Data derived from in vitro studies on human endometrial cancer cells. researchgate.net

Inhibition of Estrone (B1671321) Sulfatase Activity in Breast Tissue

Estradiol is a key hormone in the development and growth of hormone-dependent breast cancer. nih.gov One of the pathways for estradiol biosynthesis in breast tissue is the "sulfatase pathway," where estrone sulfate (B86663) is converted to estrone by the enzyme estrone sulfatase, and subsequently to estradiol by 17β-hydroxysteroid dehydrogenase (17β-HSD). tandfonline.comhormonebalance.org

This compound has been shown to inhibit estrone sulfatase activity in both normal and cancerous breast tissues. iiarjournals.orgnih.govresearchgate.net This inhibitory action reduces the local production of estrone, and consequently estradiol, within the breast tissue. nih.govtandfonline.com Studies using hormone-dependent breast cancer cell lines, such as MCF-7 and T-47D, have demonstrated that this compound significantly blocks the conversion of estrone sulfate to estradiol. nih.gov The inhibition is dose-dependent, with higher concentrations of this compound leading to a greater reduction in estradiol formation. nih.gov

Table 2: Inhibition of Estrone Sulfate to Estradiol Conversion by this compound in Breast Cancer Cells

| Cell Line | This compound Concentration | Percentage Inhibition |

|---|---|---|

| MCF-7 | 5 x 10⁻⁶ M | 43% |

| MCF-7 | 5 x 10⁻⁵ M | 77% |

| T-47D | 5 x 10⁻⁶ M | 60% |

| T-47D | 5 x 10⁻⁵ M | 71% |

Data from a study on the effect of this compound on estrone sulfatase and 17β-HSD activities. nih.gov

Furthermore, research on slices of tumoral and normal breast tissues has confirmed the anti-sulfatase activity of this compound. iiarjournals.orgnih.gov The study found that sulfatase activity was more intense in cancerous tissue compared to normal tissue, and this compound was effective in inhibiting this activity in both tissue types. iiarjournals.orgnih.gov

Potential Impact on Aromatase Activity

The "aromatase pathway" is another significant route for the local biosynthesis of estrogens in breast cancer tissue, where androgens are converted into estrogens by the enzyme aromatase. hormonebalance.org While some progestins have been shown to influence aromatase activity, the effect of this compound has been a subject of investigation.

One study has suggested that this compound can act as an anti-aromatase agent in a stable aromatase-expressing human breast cancer cell line (MCF-7aro). nih.gov In this study, this compound was found to inhibit the conversion of androstenedione (B190577) and testosterone (B1683101) to estrone and estradiol, respectively. nih.gov However, another source states that this compound does not affect aromatase activity at concentrations up to 10 μM. wikipedia.org It is important to note that the inhibitory effects on the conversion of androgens to estradiol may also be attributed to the inhibition of 17β-hydroxysteroid dehydrogenase activity. nih.gov The potential dual action of inhibiting both sulfatase and aromatase pathways could have significant implications. nih.gov

Anti-Androgenic Mechanisms

This compound possesses moderate anti-androgenic properties. europa.eu This activity is beneficial in mitigating androgen-related symptoms such as acne and seborrhea. nih.gov

The primary anti-androgenic mechanism of this compound is its ability to act as an antagonist at the androgen receptor. wikipedia.org It competes with androgens, such as testosterone, for binding to the androgen receptor, thereby blocking the action of these hormones. wikipedia.org The binding affinity of this compound for the androgen receptor is estimated to be about 42% of that of metribolone. wikipedia.org While it has a weaker anti-androgenic effect compared to potent anti-androgens like cyproterone acetate, it is still considered to have a moderate effect. taylorandfrancis.com

The anti-androgenic activity of this compound has clinical relevance in managing conditions influenced by androgens. europa.eu By blocking androgen receptors, it can help alleviate symptoms of hyperandrogenism. nih.gov This effect is considered a non-contraceptive benefit of its use.

Androgen Receptor Antagonism

Antigonadotropic Activity

This compound exerts a potent antigonadotropic effect, which is fundamental to its contraceptive efficacy. europa.eutaylorandfrancis.comresearchgate.net This activity is mediated at the hypothalamic and pituitary levels, leading to the suppression of gonadotropin secretion. nih.gov

The suppression of gonadotropins, specifically luteinizing hormone (LH) and follicle-stimulating hormone (FSH), prevents follicular development and ovulation. patsnap.comtaylorandfrancis.com Studies have shown that this compound effectively inhibits ovulation in women. taylorandfrancis.com The antigonadotropic action of this compound is not mediated through the androgen receptor. taylorandfrancis.com The synergistic action with an estrogen, like estradiol, can enhance this antigonadotropic effect. dovepress.com

Hypothalamic-Pituitary Axis Modulation

This compound (NOMAC) exerts a potent antigonadotropic effect, which is primarily mediated through its actions at the hypothalamic and pituitary levels. researchgate.netnih.gov This activity is central to its mechanism of inhibiting ovulation. The interaction of NOMAC with progesterone receptors in the hypothalamus and pituitary gland leads to a significant modulation of the hypothalamic-pituitary-ovarian (HPO) axis. patsnap.comnih.govoup.com

Research indicates that NOMAC suppresses the pulsatile release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn reduces the secretion of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—from the pituitary gland. patsnap.comtaylorandfrancis.com In normally cycling premenopausal women, NOMAC administration consistently inhibits the mid-cycle ovulatory peak of LH and suppresses the increase in FSH that typically occurs at the end of a cycle. researchgate.net Studies have demonstrated a significant decrease in mean plasma LH levels, LH pulse frequency, and the LH response to an exogenous GnRH challenge in women treated with NOMAC. taylorandfrancis.comresearchgate.net This suggests a direct inhibitory effect on the pituitary's sensitivity to GnRH.

The modulatory effects of NOMAC on the hypothalamic-pituitary axis are also observed in postmenopausal women, where it has been shown to decrease basal levels of both LH and FSH and reduce their response to GnRH. researchgate.net Interestingly, the effect on LH pulse frequency was decreased, but not the amplitude, in this population. researchgate.net The antigonadotropic action of NOMAC is believed to be mediated through the progesterone receptor, as studies using the antiandrogen flutamide (B1673489) did not alter its effects on gonadotropin secretion, indicating the mechanism is not dependent on the androgen receptor. taylorandfrancis.comresearchgate.netnih.gov

Furthermore, NOMAC disrupts the positive feedback loop of estradiol on gonadotropin secretion. Even when follicular development leads to elevated estradiol levels, the expected surge in LH and FSH required for ovulation is absent, confirming a potent central inhibitory mechanism. This suppression of the pituitary LH surge is a key component of its anovulatory action. nih.gov

Table 1: Summary of this compound's Effects on the Hypothalamic-Pituitary Axis

| Hormone/Parameter | Effect in Premenopausal Women | Effect in Postmenopausal Women | Source |

|---|---|---|---|

| LH (Luteinizing Hormone) | Secretion decreased; ovulatory peak inhibited. | Basal levels and response to GnRH decreased. | taylorandfrancis.comresearchgate.net |

| LH Pulse Frequency | Decreased. | Decreased. | taylorandfrancis.comresearchgate.net |

| LH Pulse Amplitude | Decreased. | Not significantly changed. | taylorandfrancis.comresearchgate.net |

| FSH (Follicle-Stimulating Hormone) | End-of-cycle increase inhibited. | Basal levels and response to GnRH decreased. | researchgate.net |

| Estradiol Positive Feedback | Disrupted; LH surge is blocked despite high estradiol levels. | Not applicable. |

Ovulation Inhibition and Follicle Development

The primary contraceptive effect of this compound stems from its potent inhibition of ovulation. patsnap.comtga.gov.au This is a direct consequence of its antigonadotropic activity on the hypothalamic-pituitary axis, which leads to the suppression of follicular development, maturation, and rupture. researchgate.netpatsnap.comtga.gov.au

The degree of ovarian suppression by NOMAC is dose-dependent. researchgate.netnih.gov Research has shown that at lower doses, such as 1.25 mg per day, NOMAC can inhibit ovulation while still permitting some follicular growth. researchgate.netnih.govnih.gov At this dose, plasma estradiol concentrations may reach levels similar to those seen in a normal follicular phase, but the crucial LH surge is suppressed, preventing ovulation. taylorandfrancis.comnih.gov In contrast, at higher doses of 2.5 mg or 5 mg per day, NOMAC effectively suppresses both ovulation and the development of ovarian follicles. researchgate.netnih.govtaylorandfrancis.com Studies using ultrasonography have confirmed a significant reduction in the maximum follicular diameter in women treated with a combination containing 2.5 mg of NOMAC. tandfonline.com

Clinical studies consistently demonstrate the anovulatory effects of NOMAC. In trials, progesterone levels remain uniformly depressed, which is indicative of the absence of a functioning corpus luteum and, therefore, failed ovulation. nih.govtandfonline.com The inhibition of the pre-ovulatory estradiol peak is another key finding, further cementing its impact on ovarian function. researchgate.netnih.gov Even in cycles where some follicular activity is observed, NOMAC prevents follicular rupture. The combination of NOMAC with 17β-estradiol has been shown to reinforce the antigonadotropic effect, leading to consistent ovulation inhibition and ovarian suppression. tandfonline.comnih.gov

Table 2: Dose-Dependent Effects of this compound on Ovarian Function

| Daily Dose | Effect on Ovulation | Effect on Follicle Development | Key Hormonal Changes | Source |

|---|---|---|---|---|

| 1.25 mg | Inhibited | Permitted | LH surge suppressed; Estradiol levels may be similar to a control follicular phase. | researchgate.netnih.govtaylorandfrancis.comnih.gov |

| 2.5 mg | Inhibited | Suppressed | LH and Progesterone levels uniformly depressed; Plasma Estradiol remains low. | researchgate.nettaylorandfrancis.comnih.gov |

| 5 mg | Inhibited | Suppressed | LH and Progesterone levels uniformly depressed; Plasma Estradiol remains low. | researchgate.nettaylorandfrancis.comnih.gov |

Pharmacodynamic and Metabolic Considerations

Impact on Carbohydrate Metabolism

Clinical studies have consistently demonstrated that nomegestrol (B1679828) acetate (B1210297) has a neutral effect on carbohydrate metabolism. nih.govnih.gov When administered alone or in combination with estradiol (B170435), it does not appear to adversely affect glucose tolerance or insulin (B600854) sensitivity. nih.govmedsinfo.com.au

In a study involving premenopausal women receiving nomegestrol acetate for six cycles, no significant changes were observed in fasting blood glucose or insulin levels. nih.gov Another randomized study comparing a combined oral contraceptive containing this compound and 17β-estradiol (NOMAC/E2) with one containing levonorgestrel (B1675169) and ethinylestradiol (LNG/EE) found that the NOMAC/E2 combination induced negligible changes in glucose and insulin parameters. tandfonline.comresearchgate.net Specifically, over six treatment cycles, there were minimal changes from baseline in the area under the curve (AUC) for both glucose and insulin in the NOMAC/E2 group. tandfonline.com

Table 1: Effect of this compound on Carbohydrate Metabolism Parameters

| Parameter | Study Population | Key Findings | Reference(s) |

|---|---|---|---|

| Fasting Blood Glucose | Premenopausal women | No significant change after six cycles. | nih.gov |

| Insulin | Premenopausal women | No significant change after six cycles. | nih.gov |

| Glucose AUC | Healthy women (18-50 years) | Negligible changes after six cycles with NOMAC/E2. | tandfonline.comresearchgate.net |

| Insulin AUC | Healthy women (18-50 years) | Negligible changes after six cycles with NOMAC/E2. | tandfonline.comresearchgate.net |

Effects on Lipid Profiles

The impact of this compound on lipid profiles is generally considered to be neutral or even beneficial, particularly when compared to other progestins. nih.govnih.gov Studies have shown that this compound, when used alone or in combination with estrogen, does not adversely alter the lipid profile. nih.gov

In premenopausal women, treatment with this compound for six to nine cycles resulted in no significant changes in total cholesterol, HDL and LDL cholesterol, triglycerides, apoprotein B, Lp(a), and LpA-I. nih.gov A small, statistically significant decrease in apoprotein A1 was noted, which was likely due to the induced hypoestrogenic state. nih.gov

When combined with estrogen replacement therapy in postmenopausal women, this compound did not counteract the beneficial effects of estrogen on lipids. nih.gov The estrogen-induced reductions in total and LDL cholesterol, apoprotein B, and Lp(a) were maintained. nih.gov HDL cholesterol levels remained unchanged. nih.gov An increase in triglycerides was observed only with oral estrogens, not with the addition of this compound. nih.gov

A comparative study between a NOMAC/E2 combination and a LNG/EE combination found that the NOMAC/E2 group showed no clinically relevant changes in total cholesterol, HDL-C, LDL-C, or total triglycerides over six cycles. tandfonline.com In contrast, the LNG/EE group experienced a decrease in HDL-C and slight increases in LDL-C and triglycerides. tandfonline.comresearchgate.net

A study on a subdermal implant of this compound in Nigerian women found no deleterious effects on lipid profiles. researchgate.net There was a statistically significant increase in triglycerides at 12 months, but the levels remained within the normal range. researchgate.net

Table 2: Summary of this compound's Effects on Lipid Profiles

| Parameter | Premenopausal Women (this compound alone) | Postmenopausal Women (this compound + Estrogen) | Healthy Women (NOMAC/E2 vs. LNG/EE) | Reference(s) |

|---|---|---|---|---|

| Total Cholesterol | No significant change | Reduction (maintained estrogen effect) | No clinically relevant change | tandfonline.comnih.gov |

| HDL Cholesterol | No significant change | Unchanged | No clinically relevant change | tandfonline.comnih.gov |

| LDL Cholesterol | No significant change | Reduction (maintained estrogen effect) | No clinically relevant change | tandfonline.comnih.gov |

| Triglycerides | No significant change | Increase (with oral estrogen) | No clinically relevant change | tandfonline.comnih.gov |

| Apoprotein A1 | Small, significant decrease | Decrease | Not reported | nih.gov |

| Apoprotein B | No significant change | Reduction (maintained estrogen effect) | Not reported | nih.gov |

Hemostatic System Modulation

This compound appears to have a minimal impact on the hemostatic system, a characteristic that distinguishes it from some other progestins. nih.govresearchgate.net In vitro data suggest that it preserves the beneficial hemostatic effects of estrogen. nih.govresearchgate.net

A study in premenopausal women using this compound for six cycles showed no significant changes in fibrinogen and plasminogen levels. nih.gov However, a significant increase in antithrombin III was observed, which could be related to either the decrease in estradiol levels induced by the treatment or a direct effect of the progestogen itself. nih.gov

When comparing a NOMAC/E2 combination with a LNG/EE combination, the NOMAC/E2 group demonstrated less effect on most hemostatic indices. tandfonline.comresearchgate.net For instance, prothrombin fragments 1+2, a marker of thrombin generation, showed essentially no change in the NOMAC/E2 group, while a small increase was observed in the LNG/EE group. tandfonline.com

These findings suggest that this compound has a more neutral profile regarding hemostasis compared to older progestins, which may have implications for its long-term cardiovascular safety profile. tandfonline.com

Table 3: Influence of this compound on Hemostatic Parameters

| Parameter | Key Findings | Reference(s) |

|---|---|---|

| Fibrinogen | No significant change in premenopausal women. | nih.gov |

| Plasminogen | No significant change in premenopausal women. | nih.gov |

| Antithrombin III | Significant increase in premenopausal women. | nih.gov |

Endocrine System Interactions beyond Reproductive Hormones

This compound's interactions with the endocrine system extend beyond its primary effects on reproductive hormones. Its influence on thyroid hormones and the cortisol axis has been a subject of clinical investigation.

Studies indicate that this compound has a minimal effect on thyroid function. sigmaaldrich.comresearchgate.net In a randomized trial comparing a NOMAC/E2 oral contraceptive to a LNG/EE formulation, no relevant changes from baseline or differences between the groups were observed for thyroid-stimulating hormone (TSH) and free thyroxine (T4). sigmaaldrich.comresearchgate.netnih.govnih.gov

However, the same study did find that thyroxine-binding globulin (TBG) increased from baseline in both groups, with a significantly greater increase in the LNG/EE group. sigmaaldrich.comresearchgate.netnih.govnih.gov This suggests that while the production of thyroid hormones remains stable, their transport proteins are affected, an effect that is less pronounced with the NOMAC/E2 combination. sigmaaldrich.comresearchgate.net

This compound has been shown to have a lesser impact on the adrenal axis compared to other progestin-containing contraceptives. sigmaaldrich.comresearchgate.net In the comparative study of NOMAC/E2 and LNG/EE, both groups showed an increase in total cortisol and corticosteroid-binding globulin (CBG) from baseline. sigmaaldrich.comresearchgate.netnih.govnih.gov However, these increases were significantly smaller in the NOMAC/E2 group. sigmaaldrich.comresearchgate.netnih.govnih.gov

Table 4: Effects of this compound on Non-Reproductive Endocrine Markers

| Endocrine Axis | Parameter | Key Findings with NOMAC/E2 Combination | Reference(s) |

|---|---|---|---|

| Thyroid | Thyroid-Stimulating Hormone (TSH) | No relevant changes from baseline. | sigmaaldrich.comresearchgate.netnih.govnih.gov |

| Free Thyroxine (T4) | No relevant changes from baseline. | sigmaaldrich.comresearchgate.netnih.govnih.gov | |

| Thyroxine-Binding Globulin (TBG) | Increased from baseline, but significantly less than with LNG/EE. | sigmaaldrich.comresearchgate.netnih.govnih.gov | |

| Adrenal | Total Cortisol | Increased from baseline, but significantly less than with LNG/EE. | sigmaaldrich.comresearchgate.netnih.govnih.gov |

Research on Nomegestrol Acetate in Reproductive Physiology

Ovarian Activity and Folliculogenesis Studies

Nomegestrol (B1679828) acetate (B1210297) exerts a significant inhibitory effect on ovarian activity and folliculogenesis, primarily through its potent progestogenic and antigonadotropic properties. Research has consistently demonstrated its ability to suppress ovulation and alter normal follicular development.

Studies have shown that nomegestrol acetate, when administered alone or in combination with estradiol (B170435), effectively inhibits ovulation. biorxiv.orgnih.govoup.com The mechanism involves the suppression of the mid-cycle luteinizing hormone (LH) surge, a critical trigger for follicular rupture. nih.gov In one study, ovulation was inhibited in all women treated with daily doses of 1.25 mg, 2.5 mg, or 5 mg of this compound. nih.gov

The impact on follicular development is dose-dependent. At a lower dosage of 1.25 mg/day, this compound can inhibit ovulation while still permitting some follicular growth. biorxiv.orgresearchgate.net However, at higher dosages of 2.5 mg/day and 5 mg/day, both ovulation and follicle development are suppressed. biorxiv.orgresearchgate.net

In a study comparing a combined oral contraceptive containing this compound and 17β-estradiol (NOMAC/E2) with one containing drospirenone (B1670955) and ethinylestradiol (DRSP/EE), the NOMAC/E2 group showed a significant reduction in follicular size. researchgate.netufba.br The mean maximum follicular diameter decreased from a baseline of 19.3 mm to between 6.9 mm and 8.2 mm during treatment, with no participants in this group developing a follicle of 15 mm or larger. researchgate.netufba.br In contrast, two subjects in the DRSP/EE group had follicular diameters exceeding 15 mm. researchgate.net

Another study using a subdermal implant releasing this compound (Uniplant) identified three distinct patterns of ovarian function over a year of use:

No follicular development: Observed in 40% of cycles. scispace.com

Development of a persistent non-luteinized follicle: Occurred in 40% of cycles. scispace.com

Follicular growth and rupture (ovulation): Occurred in only 20% of cycles. scispace.com

Even in the cycles where ovulation did occur, the luteal phase was often found to be inadequate. scispace.com

Table 1: Effect of this compound on Ovarian and Follicular Parameters

| Study Drug/Regimen | Key Findings on Ovarian Activity | Follicular Diameter Changes | Reference |

|---|---|---|---|

| This compound (1.25, 2.5, 5 mg/day) | Ovulation inhibited at all doses. | Follicle development suppressed at 2.5 and 5 mg/day; permitted at 1.25 mg/day. | biorxiv.orgnih.govresearchgate.net |

| NOMAC/E2 (2.5 mg/1.5 mg) | Consistent ovulation inhibition; no ovulations occurred during treatment. | Mean maximum follicular diameter reduced from 19.3 mm to 6.9-8.2 mm. No follicles ≥15 mm. | researchgate.netufba.br |

| Uniplant (this compound Implant) | Ovulation blocked in 80% of cycles over 1 year. | 40% no follicular development; 40% persistent non-luteinized follicles. | scispace.com |

Endometrial Histology and Function Research

This compound exerts a potent antiestrogenic effect on the endometrium, leading to significant histological and functional changes that are not conducive to implantation. researchgate.netufba.brnih.gov This is a key aspect of its mechanism of action in contraception.

Research shows that this compound induces a state of endometrial thinning and inactivity. oup.com In women using a this compound implant, the endometrial thickness consistently remained below 8 mm, even during the few ovulatory cycles that occurred. scispace.com This is a significant reduction compared to the typical proliferative and secretory phases of a normal menstrual cycle. A study investigating this compound for endometrial preparation before hysteroscopy found it effectively reduced endometrial thickness, creating a thin, hypotrophic, and pale mucosa favorable for surgery. gorm.com.tr

In a study evaluating endometrial histology after 13 cycles of treatment with a combined this compound/estradiol pill, no abnormal results were found, indicating a stable and predictable endometrial state under its influence.

Table 2: Endometrial Changes Induced by this compound

| Parameter | Observed Effect | Specific Findings | Reference |

|---|---|---|---|

| Endometrial Thickness | Significant Reduction | Remained below 8 mm throughout the cycle, even in ovulatory cycles. | scispace.com |

| Histological Appearance | Atrophic and Inactive Endometrium | Thin, hypotrophic, regular, and pale mucosa. | gorm.com.tr |

| Atrophic epithelium, absence of mitoses, diffuse decidual stromal reaction. | nih.gov | ||

| Tortuous glands with secretion, minimal stromal edema, poor arteriole development. | scispace.comjaypeedigital.com |

Cervical Mucus Properties and Sperm Penetration

This compound profoundly alters the properties of cervical mucus, rendering it hostile to sperm penetration. ufba.brnih.gov This effect is a critical component of its contraceptive efficacy, acting as a physical barrier to prevent sperm from reaching the upper reproductive tract.

Under the influence of this compound, cervical mucus becomes scant, viscous, and opaque, characteristics typical of the luteal phase or pregnancy when progesterone (B1679170) levels are high. europa.eu Research has quantified these changes using several parameters.

Spinnbarkeit: This measure of mucus stretchability is drastically reduced. In one study, spinnbarkeit in women treated with this compound ranged from absent to just 3 mm, compared to 90 mm in untreated controls at mid-cycle. europa.eu

Ferning: The characteristic fern-like pattern that appears when ovulatory mucus is dried on a slide is completely absent under this compound. Instead, the dried mucus shows an amorphous structure. europa.eu

Mesh Size: Scanning electron microscopy has revealed a significant tightening of the glycoprotein (B1211001) meshwork of the cervical mucus. The average mesh size was reduced to 0.5 micrometers, which is smaller than the diameter of a sperm head, thus physically blocking sperm passage. europa.eu

These changes directly impact sperm penetration. Studies using sperm penetration tests have shown a marked decrease in sperm motility and viability within the altered mucus. The Insler score, a composite measure of cervical mucus quality for fertility, is significantly reduced. One study noted a decrease in the likelihood of sperm penetration (based on the Insler score) of -74% in women using a this compound-containing contraceptive. The effect is rapid; significant changes to cervical mucus and sperm penetration tests were observed within 24 to 48 hours of starting treatment with a this compound implant.

Table 3: Effect of this compound on Cervical Mucus Properties

| Mucus Property | Effect of this compound | Control (Mid-cycle) | Reference |

|---|---|---|---|

| Quantity | Scant to dry | Copious | europa.eu |

| Spinnbarkeit (stretchability) | Absent to 3 mm | ~90 mm | europa.eu |

| Ferning Pattern | Absent (amorphous structure) | Dendritic arborization | europa.eu |

| Glycoprotein Mesh Size | ~0.5 micrometers | Large enough for sperm passage | europa.eu |

| Sperm Penetration | Profoundly affected / Blocked | Permissive |

Hypothalamic-Pituitary-Ovarian Axis Regulation

This compound's primary mechanism of action involves the potent regulation and suppression of the hypothalamic-pituitary-ovarian (HPO) axis. biorxiv.orgresearchgate.netufba.br As a progestin, it exerts negative feedback at the level of the hypothalamus and the pituitary gland, which is the cornerstone of its antigonadotropic activity. nih.govresearchgate.netufba.br

The administration of this compound leads to a significant suppression of gonadotropin secretion from the pituitary gland, specifically luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.govufba.br This suppression prevents the normal cyclic hormonal surges required for follicular development and ovulation.

Studies have detailed these hormonal changes:

Luteinizing Hormone (LH): this compound uniformly depresses LH levels and completely suppresses the mid-cycle LH surge, which is essential for triggering ovulation. nih.govresearchgate.net

Follicle-Stimulating Hormone (FSH): FSH levels are also suppressed. nih.govresearchgate.net In one study, while FSH levels were lower, they remained higher than LH levels, a reversal of the typical mid-cycle ratio. scispace.com This altered hormonal milieu disrupts normal folliculogenesis.

Estradiol (E2): As a consequence of suppressed follicular development, endogenous estradiol production by the ovaries is significantly reduced. nih.govgorm.com.tr Studies have shown that plasma estradiol levels remain low throughout the treatment cycle. nih.gov

Progesterone: With ovulation consistently inhibited, the formation of the corpus luteum is prevented. This results in uniformly depressed plasma progesterone levels, which remain low, similar to those seen in the follicular phase of a normal cycle. nih.govresearchgate.net

The antigonadotropic action is dose-related. A study treating women with 1.25 mg, 2.5 mg, or 5 mg of this compound daily found that while all doses inhibited ovulation, the hormonal suppression was more profound at the higher doses. nih.gov With 2.5 mg and 5 mg, estradiol levels remained low, whereas the 1.25 mg dose allowed for some estradiol production, consistent with the permitted follicular growth at this lower dose. nih.gov This demonstrates a direct link between the suppression of the HPO axis, the inhibition of gonadotropins, and the resulting effects on ovarian function.

Table 4: Hormonal Suppression via HPO Axis Regulation by this compound

| Hormone | Effect | Mechanism/Result | Reference |

|---|---|---|---|

| Luteinizing Hormone (LH) | Suppressed | Mid-cycle surge is eliminated, preventing ovulation. | nih.govresearchgate.net |

| Follicle-Stimulating Hormone (FSH) | Suppressed | Disrupts normal follicular recruitment and development. | nih.govresearchgate.net |

| Estradiol (E2) | Reduced | Consequence of inhibited follicular growth. | nih.govgorm.com.tr |

| Progesterone | Suppressed | Lack of ovulation prevents corpus luteum formation and progesterone production. | nih.govresearchgate.net |

Nomegestrol Acetate in Oncology Research

Endometrial Cancer Studies

Nomegestrol (B1679828) acetate (B1210297) has been the subject of several studies to determine its efficacy against endometrial cancer.

In laboratory settings, nomegestrol acetate has demonstrated significant anti-proliferative activity against various endometrial cancer cell lines. hilarispublisher.commedchemexpress.com It has been shown to inhibit the growth of RL95-2 and HEC-1A cells. nih.govmdpi.com Specifically, in RL95-2 cells, the inhibitory effect of this compound was found to be concentration-dependent. medchemexpress.comnih.gov One study noted that this compound equally suppressed the growth of RL95-2, Hec1A, and AN3CA cells, and exhibited stronger activity than other progestins in Hec1A cells. hilarispublisher.com However, it did not show a significant growth-inhibiting effect on KLE cells. medchemexpress.comnih.gov

Table 1: In Vitro Anti-Proliferative Effects of this compound on Endometrial Cancer Cell Lines

| Cell Line | Effect of this compound | Reference |

|---|---|---|

| RL95-2 | Significant concentration-dependent growth inhibition. | medchemexpress.comnih.gov |

| Hec1A | Growth inhibition. | nih.govmdpi.com |

| AN3CA | Growth suppression. | hilarispublisher.com |

| KLE | No significant growth inhibition. | medchemexpress.comnih.gov |

Studies using animal models have further supported the anti-tumor effects of this compound. In nude mice with xenografts of the RL95-2 cell line, this compound was shown to inhibit tumor growth. medchemexpress.commedchemexpress.comnih.gov Research indicated that this compound produced a stronger inhibition of tumor growth compared to medroxyprogesterone (B1676146) acetate (MPA) at certain doses. hilarispublisher.com The inhibition rates for this compound were 24.74% at 50 mg/kg, 47.04% at 100 mg/kg, and 58.06% at 200 mg/kg. hilarispublisher.commedchemexpress.comnih.gov In comparison, the inhibition rates for MPA were 41.06% at 100 mg/kg and 27.01% at 200 mg/kg. hilarispublisher.commedchemexpress.comnih.gov

Table 2: In Vivo Tumor Growth Inhibition of this compound in RL95-2 Xenograft Model

| Compound | Dose | Tumor Inhibition Rate | Reference |

|---|---|---|---|

| This compound | 50 mg/kg | 24.74% | hilarispublisher.commedchemexpress.comnih.gov |

| This compound | 100 mg/kg | 47.04% | hilarispublisher.commedchemexpress.comnih.gov |

| This compound | 200 mg/kg | 58.06% | hilarispublisher.commedchemexpress.comnih.gov |

| Medroxyprogesterone Acetate | 100 mg/kg | 41.06% | hilarispublisher.commedchemexpress.comnih.gov |

| Medroxyprogesterone Acetate | 200 mg/kg | 27.01% | hilarispublisher.commedchemexpress.comnih.gov |

This compound has been found to induce apoptosis, or programmed cell death, in endometrial cancer cells. nih.govmdpi.com Specifically, it has been shown to induce apoptosis in both RL95-2 and Hec1A endometrial cancer cells. hilarispublisher.com

The anti-proliferative effects of this compound are also linked to its ability to interfere with the cell cycle. Studies have shown that it can cause cell cycle arrest at the G0/G1 phase in RL95-2 and HEC-1A cells. hilarispublisher.comnih.govmdpi.com This prevents the cancer cells from proceeding with division and proliferation.

This compound has been observed to alter the expression of genes involved in cancer cell proliferation. medchemexpress.comnih.gov In RL95-2 cells, it upregulates the protein levels of Suppressor of Fused Homolog (SUFU) and Wnt Family Member 7A (Wnt7a) in a concentration-dependent manner. medchemexpress.com This upregulation was also confirmed in RL95-2 xenograft tumor tissues. medchemexpress.comnih.gov However, these changes in gene expression were not observed in KLE cells. medchemexpress.comnih.gov The upregulation of SUFU and Wnt7a is believed to be related to the inhibitory effect of this compound on the proliferation of RL95-2 cells. medchemexpress.comnih.govresearchgate.net

Research indicates that this compound can suppress the mTOR signaling pathway, which is crucial for cell growth and proliferation. It has been shown to down-regulate the levels of phosphorylated mTOR and its downstream substrates, 4EBP1 and eIF4G, in both RL95-2 and HEC-1A cells. hilarispublisher.comnih.govmdpi.com One study found that while this compound significantly decreased the levels of phosphorylated mTOR in RL95-2 cells, it did not affect the levels of p-Akt, p-4EBP1, and p-eIF4G. mdpi.com The suppression of the mTOR pathway is considered a likely mechanism for the growth-suppressing effects of this compound on endometrial cancer cells. nih.gov

Gene Expression Changes in Endometrial Cancer (e.g., SUFU, Wnt7a)

Breast Cancer Research

The oncological research concerning this compound is predominantly centered on its impact on breast tissue. Scientific inquiries have delved into its effects on cell proliferation, its capacity to alter estrogen metabolism, and its direct influence on estrogen-sensitive breast cancer cells.

Effects on Normal and Cancerous Breast Tissue Proliferation

A noteworthy characteristic of this compound is its effect on breast cell proliferation. Unlike some other synthetic progestogens, NOMAC does not appear to stimulate the proliferation of cancerous breast cells. researchgate.net In vitro studies have shown that it has some anti-proliferative effects on human breast cancer cells. nih.gov When compared to estradiol (B170435) (E2) alone, the combination of this compound and E2 was found to cause less breast cell proliferation. nih.gov This suggests a potentially more favorable profile in the context of breast cancer risk compared to other progestins. nih.gov Furthermore, some evidence indicates that NOMAC may help reduce the proliferative effects of endogenous E2.

Table 1: Effects of this compound on Breast Tissue Proliferation

| Tissue/Cell Type | Effect of this compound | Key Findings |

|---|---|---|

| Normal and Cancerous Breast Cells | Neutral to Inhibitory | Does not appear to stimulate proliferation of cancerous breast cells. researchgate.net |

| Human Breast Cancer Cells (in vitro) | Anti-proliferative | Exhibits some anti-proliferative activity. nih.govcapes.gov.br |

| Breast Cells (in combination with Estradiol) | Reduced Proliferation | Causes less cell proliferation compared to estradiol alone. nih.gov |

Modulation of Estrogen Metabolism in Breast Tissue

This compound can influence the local production of estradiol, the most potent estrogen, within breast tissue. tandfonline.com Breast cancer tissue can synthesize its own estradiol from circulating precursors through two main enzymatic pathways: the 'sulfatase pathway' and the 'aromatase pathway'. tandfonline.com NOMAC has been shown to block key enzymes involved in estradiol bioformation. tandfonline.comhormonebalance.org

Specifically, it inhibits the activity of 17β-hydroxysteroid dehydrogenase (17β-HSD), the enzyme that converts the weaker estrone (B1671321) into the highly potent estradiol. nih.gov It also inhibits estrone sulfatase, which converts estrone sulfate (B86663) into estrone. tandfonline.comhormonebalance.orgnih.gov Furthermore, NOMAC can stimulate sulfotransferase activity, an enzyme that converts estrogens into biologically inactive estrogen sulfates. tandfonline.comhormonebalance.orgnih.gov This dual action of inhibiting estrogen production and promoting its inactivation contributes to lowering the levels of active estrogens within breast tissue. nih.gov

Influence on Estrogen-Sensitive Breast Cancer Cells

In estrogen-sensitive breast cancer cells, which rely on estrogen for growth, this compound is expected to have a neutral or potentially inhibitory effect. nih.govresearchgate.net Its mechanism of action is multifaceted. As a progestin, it binds with high affinity to the progesterone (B1679170) receptor (PgR). capes.gov.br This interaction can lead to a decrease in the number of progesterone receptors in the cancer cells. capes.gov.br

Studies on hormone-dependent breast cancer cell lines (MCF-7 and T47-D) show that NOMAC effectively blocks the conversion of estrone sulfate to estradiol and the transformation of estrone to estradiol. nih.gov The effects are more pronounced in the T47-D cell line, which is richer in progesterone receptors. nih.gov This anti-estrogenic activity at the cellular level, combined with its anti-proliferative effects, underscores its potential utility in a therapeutic context. capes.gov.br

Table 2: Influence of this compound on Estrogen-Sensitive Breast Cancer Cells

| Mechanism of Action | Effect on Cancer Cells | Reference |

|---|---|---|

| Enzyme Inhibition | Blocks estrone sulfatase and 17β-hydroxysteroid dehydrogenase, reducing local estradiol synthesis. | nih.gov |

| Enzyme Stimulation | Stimulates sulfotransferase activity, inactivating estrogens. | tandfonline.comhormonebalance.orgnih.gov |

| Receptor Modulation | Binds to progesterone receptors, leading to a decrease in their content. | capes.gov.br |

| Proliferation | Induces a dose-dependent inhibition of cell proliferation. | capes.gov.br |

Combination Therapies in Oncology (e.g., with Metformin)

Research has begun to explore the use of this compound in combination with other therapeutic agents for cancer treatment. A notable example is its combination with metformin (B114582), a drug with established anti-cancer properties. oncotarget.com Studies, primarily in the context of endometrial cancer, have investigated whether this combination could produce a synergistic anti-tumor effect.

One study found that metformin significantly enhanced the growth-inhibiting and apoptosis-inducing effects of this compound in endometrial cancer cells. nih.gov The combination therapy also strengthened the downregulation of the mTOR signaling pathway, which is crucial for cell growth and proliferation. nih.govresearchgate.net In animal models, metformin was also found to increase the concentration of NOMAC in tumor tissue, potentially boosting its efficacy. nih.gov While these findings are from endometrial cancer research, they open up avenues for exploring similar combination strategies in other hormone-sensitive cancers.

Clinical Efficacy and Outcomes in Specific Research Areas

Contraceptive Efficacy and Ovulation Inhibition Studies

Nomegestrol (B1679828) acetate (B1210297) (NOMAC) has been extensively studied for its contraceptive efficacy, primarily through its potent ability to inhibit ovulation. nih.govtaylorandfrancis.com It achieves this by suppressing gonadotropic activity. researchgate.net Studies have shown that at a daily dosage of 1.25 mg, nomegestrol acetate inhibits ovulation while still permitting some follicular growth. nih.govresearchgate.net However, at dosages of 2.5 mg or 5 mg per day, both ovulation and follicle development are suppressed. nih.govresearchgate.net This antigonadotropic action is mediated at the level of the hypothalamus and pituitary gland. nih.govresearchgate.net

A key factor contributing to its contraceptive reliability is its long elimination half-life of approximately 50 hours. nih.govwikipedia.org This extended duration of action helps maintain contraceptive effectiveness even if a dose is missed. wikipedia.org Clinical studies have indicated no increased incidence of pregnancy with one or even two missed pills of a combined oral contraceptive containing this compound and estradiol (B170435) during days 8 to 17 of the menstrual cycle. wikipedia.org

In a study involving ten surgically sterilized volunteers, a sequential regimen of mifepristone (B1683876) followed by this compound was assessed for its ability to inhibit ovulation. oup.com Over three treatment cycles, ovulatory cycles with both echographic and endocrine features were present in only 13.3% of the treated cycles. oup.com

The Pearl Index, which measures the number of pregnancies per 100 woman-years of exposure, is a standard metric for assessing contraceptive efficacy. nih.gov Two large, multicenter, phase III clinical trials have evaluated the Pearl Index for a monophasic combined oral contraceptive containing 2.5 mg of this compound and 1.5 mg of 17β-estradiol (NOMAC-E2). nih.govresearchgate.netnice.org.uk

In a study conducted across Europe and Australia by Mansour et al., the Pearl Index for NOMAC-E2 among women aged 18–35 was 0.38. nih.govnice.org.uk When including all women aged 18–50, the Pearl Index was 0.31. nih.gov

A parallel study conducted in the Americas by Westhoff et al. reported a Pearl Index of 1.27 for NOMAC-E2 in women aged 17–35. nih.govdovepress.com For the entire cohort of women aged 18–50, the Pearl Index was 1.13. nih.govdovepress.com

It is important to note that the criteria for using backup contraception in case of missed pills were less stringent for the NOMAC-E2 group compared to the comparator group in these studies. researchgate.net

Table 1: Pearl Index for this compound/Estradiol (NOMAC-E2)

| Study | Age Group | Pearl Index (95% CI) |

|---|---|---|

| Mansour et al. | 18-35 years | 0.38 (0.10–0.97) nih.gov |

| Mansour et al. | 18-50 years | 0.31 (0.08–0.79) nih.gov |

| Westhoff et al. | 17-35 years | 1.27 (0.66–2.22) nih.govdovepress.com |

| Westhoff et al. | 18-50 years | 1.13 (0.60–1.94) nih.gov |

The contraceptive efficacy of the combined oral contraceptive NOMAC-E2 has been compared to other widely used oral contraceptives, particularly those containing drospirenone (B1670955) and ethinylestradiol (DRSP/EE). researchgate.netnice.org.uknih.gov

In the two large Phase III trials, while the cumulative pregnancy rates were numerically lower in the NOMAC-E2 groups compared to the DRSP/EE groups, the differences were not statistically significant. nih.govdovepress.comnih.gov In the study by Mansour et al., the Pearl Index for the DRSP/EE group (ages 18-35) was 0.81, compared to 0.38 for the NOMAC-E2 group. nih.govnice.org.uk The Westhoff et al. study reported a Pearl Index of 1.89 for the DRSP/EE group (ages 18-35), versus 1.27 for the NOMAC-E2 group. nih.govnice.org.ukdovepress.com

An open-label, randomized study comparing NOMAC/E2 with DRSP/EE found no ovulations occurred in either treatment group over six cycles. nih.govtandfonline.com However, the study observed a greater suppression of follicular development in the NOMAC/E2 group, with no participants having a follicular diameter of 15 mm or greater, a size suggestive of follicular activity associated with ovulation. nih.govtandfonline.com In contrast, two women in the DRSP/EE group had follicles of this size. nih.govtandfonline.com Furthermore, there was a greater reduction in the likelihood of sperm penetration of the cervical mucus and a marginally greater reduction in mean maximum endometrial thickness in the NOMAC/E2 group compared to the DRSP/EE group. nih.gov

Table 2: Comparative Pearl Index of NOMAC-E2 vs. DRSP/EE (Ages 18-35)

| Study | NOMAC-E2 Pearl Index (95% CI) | DRSP/EE Pearl Index (95% CI) |

|---|---|---|

| Mansour et al. | 0.38 (0.10–0.97) nih.gov | 0.81 (0.17–2.35) nih.gov |

| Westhoff et al. | 1.27 (0.66–2.22) nih.govdovepress.com | 1.89 (0.69–4.11) nih.govdovepress.com |

Pearl Index Determinations

Hormone Replacement Therapy Research

This compound has been utilized as a component of hormone replacement therapy (HRT) in combination with estradiol to alleviate menopausal symptoms. nih.govresearchgate.netwikipedia.orgpatsnap.com Research has explored its effects on various cardiovascular risk factors in postmenopausal women. nih.gov

A double-blind, randomized, prospective study compared two oral combinations of estradiol and this compound with a placebo over three cycles in nonhysterectomized menopausal women. nih.gov Both active treatment groups showed a significant reduction in total cholesterol, low-density lipoprotein cholesterol, and lipoprotein(a). nih.gov The combination with a higher dose of this compound also resulted in a significant increase in apolipoprotein A1. nih.gov These findings suggest that this compound, when combined with oral estradiol for HRT, has favorable effects on plasma lipids and lipoproteins. nih.gov

Research on Gynecological Disorders

This compound, both alone and in combination with estradiol, has been investigated for its efficacy in treating various gynecological disorders. researchgate.netwikipedia.orgnih.gov It is used in the management of menstrual disturbances, functional genital hemorrhages, and uterine fibromas. researchgate.netmdpi.com

This compound has been successfully used for the treatment of several menstrual disorders, including dysmenorrhea (painful periods), menorrhagia (heavy menstrual bleeding), and premenstrual syndrome (PMS). nih.govresearchgate.netwikipedia.orgnih.gov It is also used for other menstrual irregularities such as oligomenorrhea (infrequent menstruation) and polymenorrhea (frequent menstruation). wikipedia.orgmarketstatsville.com

One study involving 56 women with menstrual disorders or PMS compared the efficacy of this compound to dydrogesterone. After the first cycle, this compound demonstrated a higher efficacy in reducing menstrual loss, though results were statistically similar between the two groups by the end of the three-cycle study. The study concluded that this compound is an effective molecule for treating menstrual disorders.

A pooled analysis of two large studies comparing a combined oral contraceptive containing this compound/17β-estradiol (NOMAC/E2) with one containing drospirenone/ethinylestradiol (DRSP/EE) assessed their effects on premenstrual and menstrual symptoms using the Menstrual Distress Questionnaire Form-C. escholarship.org The analysis found that NOMAC/E2 was associated with a greater reduction in menstrual pain and other menstrual symptoms compared to DRSP/EE. escholarship.org

Combined oral contraceptives containing this compound have been studied for their effectiveness in managing chronic pelvic pain associated with endometriosis. publicationslist.orgtandfonline.com

A randomized study compared the efficacy of a combined oral contraceptive with this compound and 17β-estradiol (NOMAC/E2) to a dienogest (B1670515) oral pill in women with endometriosis-associated chronic pelvic pain. d-nb.infotci-thaijo.org After 12 months, both treatment groups showed a significant improvement in their visual analog scale (VAS) scores for pain. d-nb.info The inter-group comparison showed a similar improvement in chronic pelvic pain. d-nb.info

Another retrospective cohort study evaluated the effectiveness of estradiol valerate (B167501)/nomegestrol acetate (E2V/NOMAC) in women with ovarian endometriomas and deep infiltrating endometriosis (DIE). publicationslist.orgtandfonline.com After six months of treatment, there was a significant reduction in the global VAS score for pain symptoms and in the mean size of ovarian endometriomas. publicationslist.orgtandfonline.com The size of deep infiltrating endometriosis lesions, however, remained stable. publicationslist.orgtandfonline.com These findings suggest that this formulation can be effective in reducing pain and the size of ovarian endometriomas in women with pelvic endometriosis. publicationslist.orgtandfonline.com

Menstrual Disturbances (e.g., Dysmenorrhea, Menorrhagia, Premenstrual Syndrome)

Bone Mineral Density Research

The impact of this compound, particularly in combination with estradiol, on bone mineral density (BMD) has been a subject of clinical investigation to understand its long-term skeletal effects.

Longitudinal Studies on Bone Mineral Density Changes

Longitudinal studies have been conducted to track changes in bone mineral density over time in women using this compound-containing contraceptives. A 2-year prospective, randomized, open-label study involving 110 healthy women (aged 20-35) found no clinically relevant effect on BMD with the use of a monophasic combined oral contraceptive containing this compound and 17β-estradiol. lupinepublishers.comnih.govresearchgate.net The study measured BMD of the lumbar spine, femoral neck, hip, and trochanter and found no significant changes from baseline. nih.govdovepress.comnih.govdovepress.com Similarly, another study following college-aged women for 12 months observed that while non-users of oral contraceptives showed an increase in whole-body BMD, users of combined oral contraceptives experienced declines in lumbar spine BMD and elevated bone turnover. researchgate.net In postmenopausal women, a 12-week randomized trial indicated that a combination of this compound and estradiol did not have deleterious effects on bone health and appeared to decrease markers of bone turnover. dovepress.com

Comparative Studies with Other Hormonal Regimens

Comparative studies have evaluated the effects of this compound-containing regimens on bone mineral density against other hormonal contraceptives. In a 2-year study, a combined oral contraceptive with this compound and 17β-estradiol was compared to one containing levonorgestrel (B1675169) and ethinylestradiol. lupinepublishers.comnih.gov The results showed no significant differences in the changes in BMD at the lumbar spine, femoral neck, total hip, or trochanter between the two groups. nih.govdovepress.comnih.govdovepress.com Another study comparing a formulation of this compound and 17β-estradiol with a levonorgestrel/ethinylestradiol combination over two years also found no significant difference in their effects on bone mineral density. lupinepublishers.comhjog.org

| BMD Site | Mean Z-Score Change from Baseline (this compound/17β-Estradiol) | Mean Z-Score Change from Baseline (Levonorgestrel/Ethinylestradiol) | P-value (Difference between groups) |

|---|---|---|---|

| Lumbar Spine | 0.019 ± 0.242 | 0.121 ± 0.269 | 0.19 |

| Femoral Neck | -0.007 ± 0.228 | 0.044 ± 0.253 | 0.57 |

Central Nervous System and Mood Effects

The influence of this compound on the central nervous system, particularly its effects on mood, has been an area of growing research interest, especially concerning premenstrual dysphoric disorder (PMDD).

Premenstrual Dysphoric Disorder (PMDD) Research

Clinical practice and preliminary studies suggest that a combined oral contraceptive containing this compound and 17β-estradiol may be a suitable treatment for mood symptoms in women with PMDD. nih.govresearchgate.net A pilot study found this combination to be acceptable and effective for managing mood symptoms associated with PMDD. nih.govfrontiersin.orgnih.gov A pooled analysis of two large randomized controlled trials compared the effects of a this compound/17β-estradiol combination with a drospirenone/ethinylestradiol formulation on premenstrual and menstrual symptoms using the Moos Menstrual Distress Questionnaire Form C (MDQ-C). escholarship.org The results indicated that the this compound-containing regimen was associated with significant improvements in several symptom domains, including pain, water retention, negative affect, and impaired concentration during the menstrual phase, when compared to the drospirenone-containing regimen. escholarship.org However, arousal scores (emotional and mental) worsened with the this compound combination. escholarship.org

Subjective Mood Responses

| Outcome | Percentage/Result |

|---|---|

| Reported Positive Mood Response | 74.5% |

| Adhered to Medication | 63.3% |

| Discontinued (B1498344) due to Side Effects | 20.4% |

| Change in DASS-21 Scores | Statistically significant reduction (p<0.05) |

Endometrial Preparation for Hysteroscopic Procedures

This compound has been investigated for its efficacy in preparing the endometrium for hysteroscopic surgery by inducing endometrial thinning. imrpress.comnih.govresearchgate.net A study involving 86 fertile women scheduled for operative hysteroscopy found that a 14-day course of this compound was effective in reducing endometrial thickness. nih.gov This was associated with a significant reduction in the mean diameter of the dominant follicle and concentrations of estradiol, progesterone (B1679170), and luteinizing hormone, creating favorable conditions for the procedure. nih.gov

A recent multicenter, prospective, randomized controlled trial evaluated the use of oral this compound/estradiol for rapid endometrial preparation before office hysteroscopic polypectomy. unibs.it The study found that on the day of the procedure, the endometrial thickness was significantly thinner in the group treated with this compound/estradiol compared to the control group. unibs.it This led to a better quality of endometrial preparation, improved visualization of the uterine cavity, and greater physician satisfaction with the procedure. unibs.it

| Parameter | This compound Group (Post-treatment) | Control Group (Post-treatment) | P-value |

|---|---|---|---|

| Endometrial Thickness | Significant reduction | No significant change | <0.001 |

| Mean Diameter of Dominant Follicle | Significant reduction | No significant change | <0.001 |

| Estradiol Concentration | Significant reduction | No significant change | <0.001 |

| Progesterone Concentration | Significant reduction | No significant change | <0.001 |

| Luteinizing Hormone Concentration | Significant reduction | No significant change | <0.001 |

Comparative Research and Novel Formulations

Comparison with Other Progestogens

Nomegestrol (B1679828) acetate (B1210297) (NOMAC) is a fourth-generation progestin derived from 19-norprogesterone (B1209251). patsnap.com Its unique pharmacological profile distinguishes it from other progestogens, such as medroxyprogesterone (B1676146) acetate, drospirenone (B1670955), levonorgestrel (B1675169), dienogest (B1670515), and cyproterone (B1669671) acetate. ogmagazine.org.auactasdermo.org A key differentiator is its high selectivity for the progesterone (B1679170) receptor, closely mimicking the action of natural progesterone while minimizing off-target effects. patsnap.compatsnap.com

Unlike many other synthetic progestins, NOMAC possesses no androgenic, estrogenic, glucocorticoid, or mineralocorticoid activity. nih.goveuropa.eu It does, however, exhibit moderate anti-androgenic properties. nih.govnih.gov This contrasts with testosterone-derived progestogens like levonorgestrel, which can have androgenic effects. actasdermo.org Progestogens with anti-androgenic properties, including NOMAC, drospirenone, dienogest, and cyproterone acetate, are considered advantageous for individuals with androgen-related symptoms like acne. ogmagazine.org.auactasdermo.org

In terms of anti-androgenic potency, studies have shown varied results. Some research indicates that NOMAC's anti-androgenic activity is approximately 90% of that of cyproterone acetate, a potent anti-androgen. europa.eu Other studies suggest it is less potent, around 20-30% of cyproterone acetate's activity. nih.gov

With regard to metabolic effects, combined oral contraceptives containing NOMAC and 17β-estradiol (E2) appear to have a more neutral impact on carbohydrate and lipid metabolism compared to combinations containing levonorgestrel and ethinylestradiol (EE). ogmagazine.org.aunih.gov For instance, a randomized trial demonstrated that the NOMAC/E2 combination had significantly less impact on glucose metabolism than a levonorgestrel/EE formulation. tandfonline.com Similarly, while a combination of chlormadinone (B195047) acetate and EE led to increased total cholesterol, HDL-C, and triglycerides, the NOMAC/E2 combination did not induce such changes. nih.gov

The following table provides a comparative overview of the pharmacological properties of nomegestrol acetate and other selected progestogens.

Interactive Data Table: Comparison of Progestogen Properties

| Feature | This compound (NOMAC) | Medroxyprogesterone Acetate (MPA) | Drospirenone | Levonorgestrel (LNG) | Dienogest | Cyproterone Acetate (CPA) |

|---|---|---|---|---|---|---|

| Progestational Activity | High | High | Moderate | High | High | Weak |

| Androgenic Activity | None | Low | None | Yes | None | None |

| Anti-androgenic Activity | Moderate | Low | Yes | None | Yes | High |

| Estrogenic Activity | None | None | None | None | None | None |

| Glucocorticoid Activity | None | Yes | None | None | None | Yes |

| Mineralocorticoid Activity | None | None | Anti-mineralocorticoid | None | None | None |

| Structural Class | 19-norprogesterone derivative | Progesterone derivative | Spironolactone derivative | Testosterone (B1683101) derivative (Gonane) | Testosterone derivative (Estrane) | Progesterone derivative |

Combination with 17β-Estradiol (E2) in Combined Hormonal Contraceptives

This compound is notably used in combination with 17β-estradiol (E2), a natural estrogen, in a monophasic combined oral contraceptive (COC). nih.govnice.org.uk This pairing represents a departure from traditional COCs that predominantly use the synthetic estrogen ethinylestradiol (EE). tandfonline.com

The rationale for combining NOMAC with E2 is based on several pharmacodynamic principles aimed at improving the safety and tolerability profile of hormonal contraception. E2 is structurally identical to the endogenous estrogen produced in the human body, and its use in a COC is intended to provide a more physiological hormonal environment. europa.eu